molecular formula C10H11N3O4S2 B5554836 4-(dimethylsulfamoyl)-N-(1,2-oxazol-3-yl)thiophene-2-carboxamide

4-(dimethylsulfamoyl)-N-(1,2-oxazol-3-yl)thiophene-2-carboxamide

Cat. No.: B5554836
M. Wt: 301.3 g/mol
InChI Key: LWBVEBLTXNUPPD-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(1,2-oxazol-3-yl)thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring substituted with a dimethylsulfamoyl group and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(1,2-oxazol-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the dimethylsulfamoyl group: This step might involve sulfonation reactions followed by methylation.

    Formation of the oxazole ring: This can be synthesized through cyclization reactions involving nitriles and aldehydes.

    Coupling reactions: Finally, the oxazole and thiophene rings can be coupled through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions could target the oxazole ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the thiophene ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(1,2-oxazol-3-yl)thiophene-2-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: As a lead compound for drug development, particularly in areas such as anti-inflammatory or anticancer research.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(methylsulfamoyl)-N-(1,2-oxazol-3-yl)thiophene-2-carboxamide: Similar structure but with a methyl group instead of a dimethylsulfamoyl group.

    4-(dimethylsulfamoyl)-N-(1,2-oxazol-3-yl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.

Uniqueness

The unique combination of the dimethylsulfamoyl group, oxazole ring, and thiophene ring in 4-(dimethylsulfamoyl)-N-(1,2-oxazol-3-yl)thiophene-2-carboxamide might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(1,2-oxazol-3-yl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S2/c1-13(2)19(15,16)7-5-8(18-6-7)10(14)11-9-3-4-17-12-9/h3-6H,1-2H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBVEBLTXNUPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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